3-chloro-N-(2,5-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide
CAS No.:
Cat. No.: VC14975441
Molecular Formula: C18H16ClNO3S
Molecular Weight: 361.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16ClNO3S |
|---|---|
| Molecular Weight | 361.8 g/mol |
| IUPAC Name | 3-chloro-N-(2,5-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C18H16ClNO3S/c1-10-4-6-12-15(8-10)24-17(16(12)19)18(21)20-13-9-11(22-2)5-7-14(13)23-3/h4-9H,1-3H3,(H,20,21) |
| Standard InChI Key | SGDVRROPYQUUSJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=CC(=C3)OC)OC)Cl |
Introduction
Chemical Structure and Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-chloro-N-(2,5-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide, delineates its structure: a benzothiophene ring substituted at position 3 with chlorine, position 6 with a methyl group, and position 2 with a carboxamide moiety linked to a 2,5-dimethoxyphenyl group. The molecular formula is C₁₉H₁₇ClN₂O₃S, with a molecular weight of 396.87 g/mol . Key structural features include:
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Benzothiophene core: A fused bicyclic system conferring aromatic stability and π-π stacking potential.
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Chlorine substituent: Enhances electrophilicity and influences intermolecular interactions.
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Methoxy groups: Improve solubility and modulate electronic effects via electron-donating properties.
The SMILES notation COC1=C(C=CC(=C1)OC)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl provides a linear representation of its connectivity .
Spectroscopic and Computational Data
Infrared (IR) spectroscopy of related benzothiophene carboxamides reveals characteristic stretches:
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C-Cl stretching: ~650 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) data for analogous compounds show distinct signals: -
Aromatic protons: δ 6.90–8.10 ppm (multiplet, 10H) .
Density functional theory (DFT) calculations predict a planar benzothiophene-carboxamide system with intramolecular hydrogen bonding between the amide N-H and thiophene sulfur.
Synthesis and Chemical Transformations
Synthetic Pathways
The synthesis typically involves multi-step protocols, as illustrated by analogous benzothiophene carboxamides :
Step 1: Formation of Benzothiophene Core
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Friedel-Crafts acylation of thiophene derivatives to introduce substituents.
Step 2: Carboxamide Coupling
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React 3-chloro-6-methyl-1-benzothiophene-2-carbonyl chloride with 2,5-dimethoxyaniline in anhydrous dioxane.
Step 3: Purification
| Parameter | Details | Reference |
|---|---|---|
| Starting Materials | 3-chloro-6-methyl-1-benzothiophene-2-carbonyl chloride, 2,5-dimethoxyaniline | |
| Solvent | Dioxane | |
| Catalyst | Triethylamine | |
| Reaction Time | 8–12 hours | |
| Yield | 70–85% |
Post-Synthetic Modifications
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Demethylation: Treatment with BBr₃ in CH₂Cl₂ removes methoxy groups, yielding hydroxylated analogs .
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Azetidinone Fusion: Reaction with monochloroacetyl chloride forms β-lactam hybrids, enhancing antimicrobial activity .
Physicochemical and Pharmacokinetic Profiles
Comparative Analysis with Related Compounds
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